2-Nitro-4-(trichloromethoxy)-1-(trifluoromethyl)benzene
Overview
Description
2-Nitro-4-(trichloromethoxy)-1-(trifluoromethyl)benzene is an organic compound characterized by the presence of nitro, trichloromethoxy, and trifluoromethyl functional groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitro-4-(trichloromethoxy)-1-(trifluoromethyl)benzene typically involves the nitration of 4-(trichloromethoxy)-1-(trifluoromethyl)benzene. This process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration reactions using automated reactors to maintain precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and safety of the process, allowing for the production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
2-Nitro-4-(trichloromethoxy)-1-(trifluoromethyl)benzene can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The trichloromethoxy group can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, particularly at the nitro group, leading to the formation of different oxidation states.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Reduction: 2-Amino-4-(trichloromethoxy)-1-(trifluoromethyl)benzene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives of the nitro group.
Scientific Research Applications
2-Nitro-4-(trichloromethoxy)-1-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Nitro-4-(trichloromethoxy)-1-(trifluoromethyl)benzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the trichloromethoxy and trifluoromethyl groups can influence the compound’s reactivity and interactions with other molecules. These interactions can affect various biochemical pathways and processes.
Comparison with Similar Compounds
Similar Compounds
2-Nitro-4-(trifluoromethyl)benzoic acid: Similar in structure but with a carboxylic acid group instead of the trichloromethoxy group.
4-Nitro-1-(trifluoromethyl)benzene: Lacks the trichloromethoxy group, making it less reactive in certain reactions.
2-Nitro-4-(trichloromethoxy)benzene: Similar but without the trifluoromethyl group, affecting its overall chemical properties.
Uniqueness
2-Nitro-4-(trichloromethoxy)-1-(trifluoromethyl)benzene is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of both trichloromethoxy and trifluoromethyl groups makes it particularly interesting for research and industrial applications.
Properties
IUPAC Name |
2-nitro-4-(trichloromethoxy)-1-(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl3F3NO3/c9-8(10,11)18-4-1-2-5(7(12,13)14)6(3-4)15(16)17/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTIOGEQANRWHQD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(Cl)(Cl)Cl)[N+](=O)[O-])C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl3F3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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